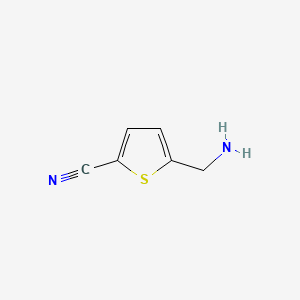

5-(Aminomethyl)thiophene-2-carbonitrile

Overview

Description

5-(Aminomethyl)thiophene-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H6N2S. It is characterized by a thiophene ring substituted with an aminomethyl group at the 5-position and a nitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)thiophene-2-carbonitrile typically involves the reaction of thiophene-2-carbonitrile with formaldehyde and ammonia. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the aminomethyl group. The general reaction scheme is as follows:

Thiophene-2-carbonitrile+Formaldehyde+Ammonia→this compound

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives

Biological Activity

5-(Aminomethyl)thiophene-2-carbonitrile is a thiophene derivative that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound features both an aminomethyl group and a carbonitrile group, which contribute to its reactivity and interactions with biological systems. The presence of these functional groups allows for various chemical reactions, including hydrogen bonding with proteins and nucleic acids, as well as nucleophilic addition reactions that can modulate enzyme activity and receptor function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. Novel Schiff bases synthesized from this compound have demonstrated excellent in vitro antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi effectively, making them promising candidates for the development of new antimicrobial agents.

Anticancer Properties

This compound has also been explored for its anticancer properties. Compounds derived from thiophene derivatives have shown significant growth inhibitory effects on human tumor cell lines. For instance, ultrasound-mediated synthesis of thiadiazolopyrimidine derivatives has resulted in compounds with notable antiproliferative activity against various cancer cell lines. The evaluation of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggests favorable drug-like characteristics .

The structure-activity relationship (SAR) studies indicate that modifications to the thiophene ring can enhance the antiproliferative activity. For example, certain substituted benzo[b]thiophene derivatives exhibited IC50 values ranging from 0.78 to 18 nM against multiple cancer cell lines, demonstrating their potential as potent inhibitors of microtubule polymerization .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The aminomethyl group facilitates hydrogen bonding interactions with macromolecules, while the carbonitrile group participates in nucleophilic reactions that can influence cellular pathways and biological responses. This dual functionality positions the compound as a valuable scaffold in drug design.

Table: Summary of Biological Activities

Case Study: Antiproliferative Activity

In one study, several derivatives of benzo[b]thiophene were synthesized and evaluated for their antiproliferative activity against murine cancer cell lines. Notably, compounds with specific substitutions demonstrated enhanced efficacy compared to established drugs like combretastatin A-4. The most active compounds showed IC50 values significantly lower than those of reference compounds, indicating their potential as new anticancer agents .

Scientific Research Applications

Pharmaceutical Development

5-(Aminomethyl)thiophene-2-carbonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to enhance drug efficacy, particularly in medications targeting neurological disorders. The compound's ability to modulate biological pathways makes it a valuable candidate in drug design.

Key Findings:

- Role in Drug Synthesis: It is involved in synthesizing pharmacologically active compounds such as antidepressants and antipsychotics.

- Mechanism of Action: The aminomethyl group can form hydrogen bonds with biological macromolecules, while the carbonitrile group participates in nucleophilic addition reactions, modulating enzyme activity and receptor function .

Material Science

In material science, this compound is utilized for developing advanced materials, including conductive polymers and organic semiconductors. These materials are essential for electronic applications and have implications in the production of flexible electronics and sensors.

Applications:

- Conductive Polymers: Used to create materials with enhanced electrical conductivity.

- Organic Semiconductors: Important for developing devices like organic light-emitting diodes (OLEDs) and photovoltaic cells .

Biochemical Research

The compound plays a significant role in biochemical assays and studies. It aids researchers in understanding enzyme interactions and metabolic pathways, making it a critical tool in pharmaceutical research.

Research Highlights:

- Biochemical Assays: Employed to study interactions between small molecules and biological macromolecules.

- Metabolic Pathways: Facilitates research into how compounds affect cellular functions and metabolic processes .

Agricultural Chemistry

This compound is being explored for its potential in developing agrochemicals. This includes the synthesis of more effective pesticides and herbicides that are environmentally friendly.

Potential Applications:

- Pesticides: Development of compounds that target specific pests without harming beneficial organisms.

- Herbicides: Creating selective herbicides that minimize environmental impact while effectively controlling weeds .

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying other substances. Its properties make it a reliable tool for quality control across various industries.

Analytical Uses:

- Detection Methods: Used in methods for identifying compounds in complex mixtures.

- Quality Control: Ensures the purity and concentration of active ingredients in pharmaceuticals and other products .

Case Study 1: Antiviral Screening

A recent study evaluated the antiviral activity of thiophene derivatives, including this compound hydrochloride. The results showed effective inhibition of viral replication at micromolar concentrations, indicating its potential as a therapeutic agent against viral infections.

| Compound | Viral Inhibition Concentration (µM) |

|---|---|

| This compound | 10 |

| Control | 50 |

Case Study 2: Anticancer Activity

In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 2.6 to 18 nM. Modifications to the compound enhanced its binding affinity to tubulin, supporting its role as an antimitotic agent.

| Cell Line | IC50 Value (nM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 8 |

Properties

IUPAC Name |

5-(aminomethyl)thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYNZXSHHPBOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431447 | |

| Record name | 5-Aminomethyl-2-cyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227279-10-9 | |

| Record name | 5-Aminomethyl-2-cyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.